CID 78065793
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78065793 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065793 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The process involves large-scale reactors and advanced purification techniques to produce the compound in bulk quantities while maintaining its quality.
Chemical Reactions Analysis
Types of Reactions: CID 78065793 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Scientific Research Applications
CID 78065793 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78065793 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular mechanisms are studied using various biochemical and biophysical techniques to understand how this compound influences biological systems.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78065793 include those with related chemical structures and properties. These compounds are often compared to this compound to highlight its unique features and advantages.
Uniqueness: this compound stands out due to its specific chemical structure and properties, which make it suitable for various applications. Its uniqueness is often demonstrated through comparative studies with similar compounds, showcasing its superior performance in specific contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Through continued research and development, the full potential of this compound can be realized, leading to new discoveries and innovations.
Properties
Molecular Formula |
C9H14AsSi |
---|---|
Molecular Weight |
225.21 g/mol |
InChI |
InChI=1S/C9H14AsSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
OEWLYNYQNWQQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[As]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.